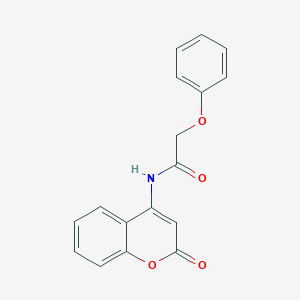![molecular formula C19H23N3O3 B252141 6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide, commonly known as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MTAPA is a nicotinamide derivative that has been synthesized through a multi-step process involving the reaction of several chemical reagents.
作用机制
The mechanism of action of MTAPA is not fully understood, but several studies have provided insights into its potential mode of action. MTAPA has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including histone deacetylases and nicotinamide phosphoribosyltransferase. Additionally, MTAPA has been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Furthermore, MTAPA has been shown to modulate several signaling pathways involved in neurodegenerative disorders, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
MTAPA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-diabetic, and neuroprotective effects. MTAPA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MTAPA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models by increasing glucose uptake and reducing insulin resistance. Furthermore, MTAPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.
实验室实验的优点和局限性
MTAPA has several advantages for lab experiments, including its high purity and stability, making it suitable for in vitro and in vivo studies. Additionally, MTAPA has been shown to have low toxicity, making it a safe therapeutic agent for animal and human studies. However, there are some limitations to using MTAPA in lab experiments, including its high cost and limited availability, which may limit its use in large-scale studies.
未来方向
There are several future directions for research on MTAPA, including exploring its potential as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of MTAPA and to identify potential targets for therapeutic intervention. Furthermore, the development of novel synthesis methods for MTAPA may increase its availability and reduce its cost, making it more accessible for scientific research.
合成方法
The synthesis of MTAPA involves several steps, including the reaction of 6-methyl-nicotinamide with acetic anhydride, followed by the reaction of the resulting product with 3-aminopropyltriethoxysilane. The final step involves the reaction of the intermediate product with 2-m-tolyloxyacetic acid chloride to yield MTAPA. The synthesis of MTAPA has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.
科学研究应用
MTAPA has been extensively studied in the scientific community due to its potential as a therapeutic agent. Several studies have demonstrated the efficacy of MTAPA in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. MTAPA has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, MTAPA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, MTAPA has been shown to have neuroprotective effects, potentially making it a promising therapeutic agent for neurodegenerative disorders.
属性
分子式 |
C19H23N3O3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
6-methyl-N-[3-[[2-(3-methylphenoxy)acetyl]amino]propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-6-17(11-14)25-13-18(23)20-9-4-10-21-19(24)16-8-7-15(2)22-12-16/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,23)(H,21,24) |
InChI 键 |
CMQQGJAUOYQUHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C |
溶解度 |
51.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)


![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)

![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)